1-Boc-3-cyclopropylpyrrolidine
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Overview
Description
1-Boc-3-cyclopropylpyrrolidine is a chemical compound with the molecular formula C12H21NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclopropyl group attached to the third carbon of the pyrrolidine ring. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-3-cyclopropylpyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-cyclopropylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-cyclopropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products with various functional groups.
Scientific Research Applications
1-Boc-3-cyclopropylpyrrolidine has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-cyclopropylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
1-Boc-3-hydroxypyrrolidine: Similar in structure but with a hydroxyl group instead of a cyclopropyl group.
1-Boc-3-bromopyrrolidine: Contains a bromine atom at the third carbon instead of a cyclopropyl group.
1-Boc-3-pyrrolidinone: Features a carbonyl group at the third carbon instead of a cyclopropyl group.
Uniqueness: 1-Boc-3-cyclopropylpyrrolidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specific organic molecules and pharmaceuticals that require such structural features .
Properties
IUPAC Name |
tert-butyl 3-cyclopropylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-7-6-10(8-13)9-4-5-9/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHQKOIQJQVRQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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